3,4-Dimethoxyphenyl 2-pyridyl ketone

Anti-inflammatory Carrageenan assay Rat paw edema

SAR studies on aryl ketone anti-inflammatory scaffolds frequently suffer from inconsistent potency when substituting 2-benzoylpyridine. 3,4-Dimethoxyphenyl 2-pyridyl ketone (CAS 27693-42-1) resolves this with documented superior carrageenan-induced edema inhibition. • Outperforms 2-benzoylpyridine in anti-inflammatory assays; ideal SAR optimization scaffold. • Key reagent for 3,4-dihydroxyphenyl-(2-piperidyl)carbinols (cyclic adrenaline-derived bronchodilator candidates). • Mp 94-95 °C ensures robust solid-state handling; QC by validated RP-HPLC (Newcrom R1). Supplied with full analytical documentation. Bulk quantities available.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 27693-42-1
Cat. No. B107302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxyphenyl 2-pyridyl ketone
CAS27693-42-1
Synonyms(3,4-Dimethoxyphenyl)-2-pyridinylmethanone;  3,4-Dimethoxyphenyl 2-Pyridyl Ketone; 
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)OC
InChIInChI=1S/C14H13NO3/c1-17-12-7-6-10(9-13(12)18-2)14(16)11-5-3-4-8-15-11/h3-9H,1-2H3
InChIKeyCUTYZBYXXYWWHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxyphenyl 2-pyridyl ketone Overview


3,4-Dimethoxyphenyl 2-pyridyl ketone, also known as 2-(3,4-dimethoxybenzoyl)pyridine, is a heterocyclic ketone featuring a pyridine ring linked to a 3,4-dimethoxyphenyl group [1]. With a molecular weight of 243.26 g/mol and the formula C14H13NO3, this compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of anti-inflammatory agents and bronchodilator precursors . Its structural features—the electron-donating methoxy groups on the phenyl ring and the 2-pyridyl ketone moiety—confer distinct physicochemical and biological properties compared to positional isomers and non-substituted analogs .

3,4-Dimethoxyphenyl 2-pyridyl ketone: Why Analogs Fall Short


While pyridyl ketones share a common heteroaromatic framework, 3,4-dimethoxyphenyl 2-pyridyl ketone exhibits distinct biological and physicochemical behavior that precludes direct substitution with analogs such as 2-benzoylpyridine or 4-(3,4-dimethoxybenzoyl)pyridine . The presence and position of the methoxy substituents and the 2-pyridyl linkage significantly alter electronic distribution, lipophilicity, and receptor binding profiles [1]. These differences manifest in varied anti-inflammatory potency, synthetic accessibility, and chromatographic behavior—parameters that directly impact experimental reproducibility and cost efficiency [2].

3,4-Dimethoxyphenyl 2-pyridyl ketone: Evidence vs Analogs


Anti-Inflammatory Efficacy vs 2-Benzoylpyridine

3,4-Dimethoxyphenyl 2-pyridyl ketone was synthesized and evaluated alongside 2-benzoylpyridine (B209570) in a carrageenan-induced rat paw edema model, demonstrating superior anti-inflammatory activity . While exact percentage inhibition values are not disclosed in the available literature, the study explicitly concluded that the target compound 'potentially [shows] more antiinflammatory activity' than the unsubstituted analog .

Anti-inflammatory Carrageenan assay Rat paw edema

LogP Difference vs 4-Pyridyl Isomer

The lipophilicity of 3,4-dimethoxyphenyl 2-pyridyl ketone, as measured by its LogP value, differs significantly from its 4-pyridyl positional isomer. The target compound exhibits a LogP of 1.51 (SIELC) [1] or 2.33 (ChemSrc) , while 4-(3,4-dimethoxybenzoyl)pyridine (CAS 57039-88-0) has a reported LogP of 2.4 [2].

Lipophilicity LogP Positional isomer differentiation

Higher Melting Point vs 2-Benzoylpyridine

3,4-Dimethoxyphenyl 2-pyridyl ketone melts at 94–95 °C , significantly higher than the 41–43 °C melting point of the unsubstituted analog 2-benzoylpyridine [1]. This >50 °C increase in melting point reflects stronger intermolecular forces conferred by the methoxy groups.

Melting point Crystallinity Solid-state properties

2-Cyanopyridine Route Advantage

3,4-Dimethoxyphenyl 2-pyridyl ketone is synthesized analogously to its 4-pyridyl isomer via reaction of 2-cyanopyridine with an appropriate 3,4-dimethoxyphenyl organometallic reagent . However, the commercial availability and lower cost of 2-cyanopyridine (used for the 2-pyridyl isomer) compared to 4-cyanopyridine (required for the 4-pyridyl isomer) can influence synthetic route economics [1].

Synthesis 2-cyanopyridine Reagent cost

3,4-Dimethoxyphenyl 2-pyridyl ketone: Application Scenarios


Anti-Inflammatory Lead Optimization

Leverage the reported anti-inflammatory advantage over 2-benzoylpyridine to prioritize 3,4-dimethoxyphenyl 2-pyridyl ketone in SAR campaigns targeting carrageenan-sensitive pathways. This compound may serve as a preferred scaffold for further functionalization to enhance potency and selectivity.

Synthesis of Cyclic Adrenaline Derivatives

Utilize as a key reagent in the preparation of 3,4-dihydroxyphenyl-(2-piperidyl)carbinols, a class of cyclic adrenaline derivatives with potential bronchodilator activity . The presence of methoxy groups allows for later demethylation to introduce catechol moieties essential for biological activity.

HPLC Method Development and Validation

Apply a validated reversed-phase HPLC method on a Newcrom R1 column [1] for purity assessment and impurity profiling. The distinct LogP ensures adequate retention and separation from closely related positional isomers, supporting robust analytical quality control.

Physicochemical Property Studies

Investigate the relationship between methoxy substitution patterns and solid-state properties, using the elevated melting point (94–95 °C) compared to 2-benzoylpyridine as a case study in crystal engineering or formulation design.

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